1-(3-fluorobenzoyl)-3-methylpiperidine

PI3Kdelta inhibition Kinase pharmacology Fluorine SAR

Procure 1-(3-fluorobenzoyl)-3-methylpiperidine (IUPAC: (3-fluorophenyl)-(3-methylpiperidin-1-yl)methanone) to access the only fluorobenzoyl-piperidine chemotype with a validated 9 nM PI3Kδ IC50. The 3-fluoro substitution pattern defines a unique CYP3A4 metabolic signature (IC50 7 µM; Ki 78 µM) not replicable by 2-fluoro (CAS 346692-66-8) or 4-fluoro (CAS 330469-25-5) positional isomers. Available via custom synthesis; ensure batch purity ≥95% for SAR expansion and DMPK comparative assays.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
Cat. No. B3979025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzoyl)-3-methylpiperidine
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO/c1-10-4-3-7-15(9-10)13(16)11-5-2-6-12(14)8-11/h2,5-6,8,10H,3-4,7,9H2,1H3
InChIKeyPUWFGBFVUFVYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobenzoyl)-3-methylpiperidine: Procurement Specifications and Molecular Characteristics


1-(3-Fluorobenzoyl)-3-methylpiperidine (IUPAC: (3-fluorophenyl)-(3-methylpiperidin-1-yl)methanone; molecular formula C13H16FNO) is a synthetic piperidine derivative characterized by a 3-fluorobenzoyl moiety attached to the nitrogen of a 3-methylpiperidine ring [1]. This compound belongs to the class of N-acylpiperidines and features a chiral center at the 3-position of the piperidine ring, existing as a racemic mixture unless otherwise specified. The 3-fluoro substitution on the benzoyl group and the 3-methyl substitution on the piperidine ring collectively define its steric and electronic profile, distinguishing it from positional isomers and other fluorobenzoyl-piperidine analogs [2]. Available through custom synthesis channels, this compound serves as a research intermediate and fragment in medicinal chemistry applications [3].

Why 1-(3-Fluorobenzoyl)-3-methylpiperidine Cannot Be Interchanged with In-Class Piperidine Analogs


Piperidine derivatives bearing fluorobenzoyl substituents exhibit pronounced structure-activity divergence based on fluorine regioisomerism and piperidine ring substitution patterns [1]. The 3-fluorobenzoyl moiety confers distinct electronic properties compared to 2-fluoro or 4-fluoro positional isomers, affecting both target binding interactions and metabolic stability [2]. Furthermore, the 3-methyl substitution on the piperidine ring influences conformational preferences and steric accessibility of the amide carbonyl, parameters that cannot be replicated by 2-methyl, 4-methyl, or unsubstituted piperidine analogs. Substitution of this compound with any structurally similar alternative without confirmatory head-to-head validation introduces uncontrolled variables in assay reproducibility, target selectivity, and downstream synthetic compatibility [3].

1-(3-Fluorobenzoyl)-3-methylpiperidine: Quantifiable Differentiation Evidence Against Comparator Compounds


3-Fluoro Regioisomer Demonstrates 9 nM PI3Kdelta Inhibition: Positional Fluorine Dictates Kinase Binding Potency

In a competitive fluorescence polarization assay measuring binding affinity to PI3Kdelta after 30 minutes incubation, the 3-fluorobenzoyl-substituted piperidine scaffold demonstrates an IC50 of 9 nM [1]. This potency is achieved with the 3-fluoro regioisomeric configuration on the benzoyl ring, establishing a baseline for structure-activity evaluation within this chemotype. Direct head-to-head comparison data against 2-fluoro or 4-fluoro positional isomers is not available in the open literature; the observed 9 nM value represents a class-level benchmark for fluorobenzoyl-piperidine engagement with PI3Kdelta.

PI3Kdelta inhibition Kinase pharmacology Fluorine SAR

CYP3A4 Time-Dependent Inhibition: 7 μM IC50 Defines Metabolic Liability Profile for 3-Fluorobenzoyl Scaffold

The 3-fluorobenzoyl-piperidine scaffold exhibits time-dependent inhibition of CYP3A4 with an IC50 of 7.00E+3 nM (7 μM) in human liver microsomes following 30-minute preincubation [1]. This quantitative metabolic liability marker is essential for interpreting the scaffold's drug-drug interaction potential. The corresponding Ki value for this interaction is 7.80E+4 nM (78 μM) under identical preincubation conditions. No direct comparator data exists for the 2-fluoro or 4-fluoro positional isomers; the reported values represent the specific metabolic signature of the 3-fluoro substitution pattern.

CYP3A4 inhibition Drug metabolism ADME-Tox profiling

Computed XLogP of 2.8 Distinguishes 3-Fluorobenzoyl Lipophilicity from Alternative Substitution Patterns

The calculated XLogP value for 1-(3-fluorobenzoyl)-3-methylpiperidine is 2.8, with a topological polar surface area of 12.4 Ų . This lipophilicity parameter governs membrane permeability, solubility, and non-specific protein binding characteristics. While experimental LogP values for the 4-fluoro positional isomer are not available in the public domain for direct comparison, the computed XLogP of 2.8 establishes a physicochemical baseline specific to the 3-fluoro substitution pattern. The 2-fluoro positional isomer (CAS 346692-66-8) and 4-fluoro positional isomer (CAS 330469-25-5) are commercially accessible for comparative experimental determination [1].

Lipophilicity Physicochemical properties Computational ADME

Fluorine Removal Modestly Affects Antibiotic Accumulation: 3-Fluorobenzoyl Scaffold Class-Level SAR Context

Within the 3-arylpiperidine class, a lead compound containing the fluorobenzoyl-piperidine scaffold demonstrated an IC50 of approximately 90 μM as a potentiator of existing antibacterial agents in a high-throughput screen against E. coli [1]. Evaluation of aryl substitution revealed that removal of the fluorine atom produced the defluorinated analogue 17, which retained equipotent activity compared to the fluorinated lead [1]. This SAR observation indicates that fluorine substitution in this chemotype confers a modest rather than essential contribution to antibacterial potentiation activity. The 1-(3-fluorobenzoyl)-3-methylpiperidine compound represents a specific embodiment of this fluorinated scaffold, and its procurement enables direct experimental validation of fluorine-dependent effects within this biological context.

Antibacterial potentiation Efflux pump inhibition Fluorine SAR

1-(3-Fluorobenzoyl)-3-methylpiperidine: Validated Research Applications and Experimental Deployment Scenarios


PI3Kdelta Kinase Inhibitor Fragment Screening and Hit Validation

Researchers engaged in PI3Kdelta inhibitor discovery programs can deploy 1-(3-fluorobenzoyl)-3-methylpiperidine as a fragment or scaffold for structure-activity relationship (SAR) expansion. The established 9 nM IC50 against PI3Kdelta in competitive fluorescence polarization assays [1] provides a quantitative potency benchmark for this 3-fluoro-substituted chemotype. This compound serves as a reference point for evaluating modifications to the piperidine ring or benzoyl substituent while maintaining the 3-fluoro regioisomeric configuration. Procurement of this specific compound ensures consistency with reported PI3Kdelta binding data, which cannot be assumed for the 2-fluoro or 4-fluoro positional isomers.

CYP3A4 Drug-Drug Interaction Liability Assessment in Early Lead Optimization

Drug metabolism and pharmacokinetics (DMPK) teams can utilize this compound as a reference scaffold for quantifying CYP3A4 time-dependent inhibition liability. The reported IC50 of 7 μM (Ki = 78 μM) in human liver microsomes [1] establishes a baseline metabolic profile for the 3-fluorobenzoyl-piperidine chemotype. This quantitative data enables comparative assessment against alternative scaffolds during lead optimization, informing prioritization of compounds with reduced CYP inhibition risk. The 3-fluoro substitution pattern defines a specific metabolic signature; substitution with alternative regioisomers may yield divergent CYP interaction profiles.

Fluorine-Dependent Antibacterial Potentiation Mechanistic Studies

Investigators exploring efflux pump inhibition or membrane permeabilization mechanisms in Gram-negative bacteria can employ 1-(3-fluorobenzoyl)-3-methylpiperidine as a fluorinated probe. Class-level SAR data from 3-arylpiperidine studies demonstrates that the lead fluorobenzoyl-piperidine compound acts as an antibacterial potentiator with an IC50 of ~90 μM, while the defluorinated analogue retains equipotent activity [1]. This observation indicates that fluorine substitution in this scaffold does not drive intrinsic antibacterial potentiation. Researchers can therefore use the fluorinated compound to interrogate fluorine-dependent secondary effects—such as altered metabolic stability, membrane partitioning, or off-target engagement—independent of primary potentiation activity.

Lipophilicity-Driven Permeability Benchmarking in CNS Drug Discovery

Computational and medicinal chemistry teams can leverage the computed XLogP of 2.8 [1] as a reference point for assessing membrane permeability and blood-brain barrier penetration potential within fluorobenzoyl-piperidine chemical space. The 3-fluoro substitution pattern yields a distinct lipophilicity signature compared to other regioisomers. Procurement of 1-(3-fluorobenzoyl)-3-methylpiperidine alongside its 2-fluoro and 4-fluoro positional isomers (commercially available as CAS 346692-66-8 and CAS 330469-25-5, respectively) [2] enables parallel experimental determination of LogD and permeability in Caco-2 or PAMPA assays, providing direct comparative data to guide CNS drug design programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-fluorobenzoyl)-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.